N-[(3R,4S)-4-propan-2-yl-1-[3-(tetrazol-1-yl)propyl]pyrrolidin-3-yl]oxane-4-carboxamide
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Overview
Description
N-[(3R,4S)-4-propan-2-yl-1-[3-(tetrazol-1-yl)propyl]pyrrolidin-3-yl]oxane-4-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tetrazole moiety, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include organolithium reagents, which are known for their ability to facilitate the formation of complex organic structures .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and controlled conditions to ensure high yield and purity. Techniques such as ring-closing metathesis and reductive alkylation are often employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-4-propan-2-yl-1-[3-(tetrazol-1-yl)propyl]pyrrolidin-3-yl]oxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, oxidizing agents, and reducing agents. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[(3R,4S)-4-propan-2-yl-1-[3-(tetrazol-1-yl)propyl]pyrrolidin-3-yl]oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-4-propan-2-yl-1-[3-(tetrazol-1-yl)propyl]pyrrolidin-3-yl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, tetrazole-containing compounds, and oxane-based molecules. Examples include:
- Pyrrolidine derivatives: N-methylpyrrolidine, N-ethylpyrrolidine
- Tetrazole-containing compounds: 5-methyltetrazole, 5-phenyltetrazole
- Oxane-based molecules: tetrahydropyran, oxane derivatives
Uniqueness
N-[(3R,4S)-4-propan-2-yl-1-[3-(tetrazol-1-yl)propyl]pyrrolidin-3-yl]oxane-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[(3R,4S)-4-propan-2-yl-1-[3-(tetrazol-1-yl)propyl]pyrrolidin-3-yl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N6O2/c1-13(2)15-10-22(6-3-7-23-12-18-20-21-23)11-16(15)19-17(24)14-4-8-25-9-5-14/h12-16H,3-11H2,1-2H3,(H,19,24)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUDIPFXMYBLQS-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C2CCOCC2)CCCN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2CCOCC2)CCCN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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